molecular formula C11H16N2O2 B1490466 Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate CAS No. 2098138-41-9

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate

Cat. No.: B1490466
CAS No.: 2098138-41-9
M. Wt: 208.26 g/mol
InChI Key: BXHMBFAFASXJEK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a propyl group attached to the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of ethyl acetoacetate with guanidine to form an intermediate pyrimidinone, which is then alkylated with propyl bromide to introduce the propyl group.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions typically include the use of strong bases like sodium ethoxide and heating under reflux to ensure complete conversion.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester group to alcohols.

  • Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH₄) in ether.

  • Substitution: Concentrated nitric acid (HNO₃) for nitration.

Major Products Formed:

  • Oxidation: 2-methyl-6-propylpyrimidine-4-carboxylic acid.

  • Reduction: 2-methyl-6-propylpyrimidine-4-ol.

  • Substitution: 2-methyl-6-propylpyrimidine-4-nitro.

Scientific Research Applications

Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate has various applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of antiviral or anticancer agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-methyl-6-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of propyl.

  • Ethyl 2-methyl-6-butylpyrimidine-4-carboxylate: Similar structure but with a butyl group instead of propyl.

  • Ethyl 2-methyl-6-phenylpyrimidine-4-carboxylate: Similar structure but with a phenyl group instead of propyl.

Uniqueness: Ethyl 2-methyl-6-propylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

ethyl 2-methyl-6-propylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-6-9-7-10(11(14)15-5-2)13-8(3)12-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHMBFAFASXJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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